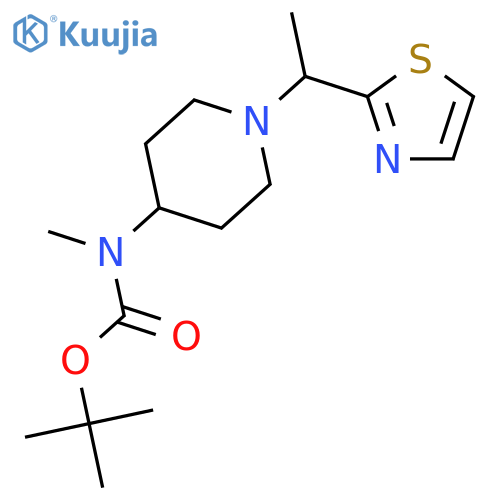Cas no 1289385-87-0 (tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate)

1289385-87-0 structure
商品名:tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate
tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate
- tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate
- Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
- 1289385-87-0
- AKOS015940408
- TERT-BUTYL N-METHYL-N-{1-[1-(1,3-THIAZOL-2-YL)ETHYL]PIPERIDIN-4-YL}CARBAMATE
- Methyl-[1-(1-thiazol-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
- DB-265518
-
- MDL: MFCD18837454
- インチ: InChI=1S/C16H27N3O2S/c1-12(14-17-8-11-22-14)19-9-6-13(7-10-19)18(5)15(20)21-16(2,3)4/h8,11-13H,6-7,9-10H2,1-5H3
- InChIKey: HYOHYHVBRSKCIP-UHFFFAOYSA-N
- ほほえんだ: CC(C1=NC=CS1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 325.18239829Da
- どういたいしつりょう: 325.18239829Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 73.9Ų
tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005209-1g |
tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate |
1289385-87-0 | 95% | 1g |
$1,058.31 | 2022-04-03 | |
| Alichem | A129005209-250mg |
tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate |
1289385-87-0 | 95% | 250mg |
$423.72 | 2022-04-03 | |
| Fluorochem | 090728-500mg |
Methyl-[1-(1-thiazol-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester |
1289385-87-0 | 95% | 500mg |
£534.00 | 2022-03-01 |
tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1289385-87-0 (tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate) 関連製品
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
